![molecular formula C13H14BN2O3+ B12567382 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium CAS No. 184000-13-3](/img/structure/B12567382.png)
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a boron atom bonded to a phenyl group, which is further connected to a carbamoyl group and a methylpyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium typically involves the following steps:
Formation of 3-Boronophenylamine: This intermediate can be synthesized through the reaction of 3-bromophenylboronic acid with ammonia or an amine source under suitable conditions.
Coupling with 1-Methylpyridin-1-ium: The 3-boronophenylamine is then coupled with 1-methylpyridin-1-ium under carbamoylation conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form boron-hydride species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological studies.
Industry: The compound can be utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium involves its interaction with molecular targets through its boron atom. Boron can form stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromophenylboronic acid: Similar in structure but lacks the carbamoyl and pyridinium groups.
3-Bromopropionic acid: Contains a bromine atom but differs significantly in structure and reactivity.
Uniqueness
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium is unique due to the presence of both boron and pyridinium moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other boron-containing compounds .
Eigenschaften
CAS-Nummer |
184000-13-3 |
|---|---|
Molekularformel |
C13H14BN2O3+ |
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
[3-[(1-methylpyridin-1-ium-3-carbonyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c1-16-7-3-4-10(9-16)13(17)15-12-6-2-5-11(8-12)14(18)19/h2-9,18-19H,1H3/p+1 |
InChI-Schlüssel |
MQURZANWALNYLF-UHFFFAOYSA-O |
Kanonische SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=C[N+](=CC=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


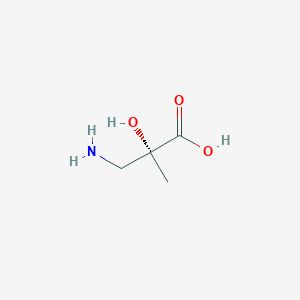
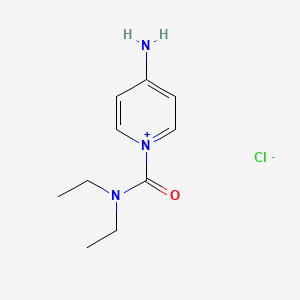
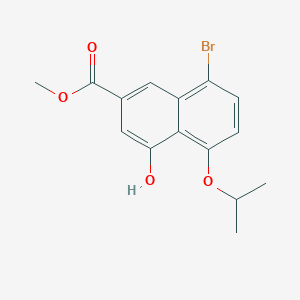

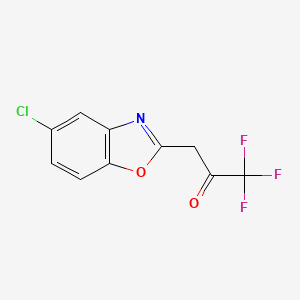

![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
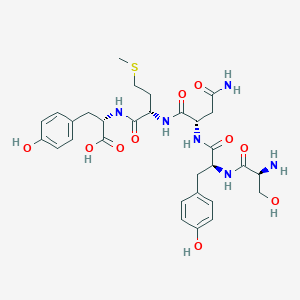

![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
